molecular formula C17H32O5 B14580787 Hexyl 3-methoxybutyl hexanedioate CAS No. 61286-43-9

Hexyl 3-methoxybutyl hexanedioate

Cat. No.: B14580787
CAS No.: 61286-43-9
M. Wt: 316.4 g/mol
InChI Key: WSMNADHSYUKTRJ-UHFFFAOYSA-N
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Description

Hexyl 3-methoxybutyl hexanedioate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are often used in fragrances and flavorings. This compound, like other esters, is formed through the reaction of an alcohol and a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 3-methoxybutyl hexanedioate can be synthesized through the esterification reaction between hexyl alcohol and 3-methoxybutyl hexanedioic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

Hexyl alcohol+3-methoxybutyl hexanedioic acidHexyl 3-methoxybutyl hexanedioate+Water\text{Hexyl alcohol} + \text{3-methoxybutyl hexanedioic acid} \rightarrow \text{this compound} + \text{Water} Hexyl alcohol+3-methoxybutyl hexanedioic acid→Hexyl 3-methoxybutyl hexanedioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Hexyl 3-methoxybutyl hexanedioate, like other esters, can undergo several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into its constituent alcohol and carboxylic acid under acidic or basic conditions.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.

Major Products Formed

    Hydrolysis: Hexyl alcohol and 3-methoxybutyl hexanedioic acid.

    Reduction: Hexyl alcohol and 3-methoxybutyl alcohol.

    Transesterification: A new ester and an alcohol.

Scientific Research Applications

Hexyl 3-methoxybutyl hexanedioate has various applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of hexyl 3-methoxybutyl hexanedioate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the formation of hexyl alcohol and 3-methoxybutyl hexanedioic acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Hexyl 3-methoxybutyl hexanedioate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent in laboratories.

    Methyl butyrate: Known for its fruity aroma and used in flavorings.

    Isopropyl butyrate: Used in perfumes and flavorings.

Uniqueness

This compound is unique due to its specific combination of hexyl and 3-methoxybutyl groups, which impart distinct chemical and physical properties compared to other esters.

Conclusion

This compound is a versatile ester with applications in various fields, including chemistry, biology, medicine, and industry

Properties

CAS No.

61286-43-9

Molecular Formula

C17H32O5

Molecular Weight

316.4 g/mol

IUPAC Name

1-O-hexyl 6-O-(3-methoxybutyl) hexanedioate

InChI

InChI=1S/C17H32O5/c1-4-5-6-9-13-21-16(18)10-7-8-11-17(19)22-14-12-15(2)20-3/h15H,4-14H2,1-3H3

InChI Key

WSMNADHSYUKTRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCCCC(=O)OCCC(C)OC

Origin of Product

United States

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